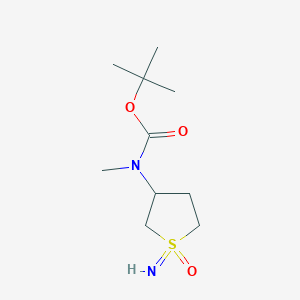

tert-butyl N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylcarbamate

Description

Evolution of Sulfoximines as a Functional Group in Chemical Research

Sulfoximines first gained attention in the 1960s as isosteric analogs of sulfones and sulfonamides, offering distinct electronic and spatial characteristics. Early work focused on their potential as chiral auxiliaries and enzyme inhibitors, but synthetic limitations constrained widespread adoption. The pivotal 2015 demonstration of rhodium-catalyzed carbamate transfer to sulfoxides by Bull et al. marked a turning point, enabling efficient N-protected sulfoximine synthesis under mild conditions. This methodology addressed previous challenges in nitrogen group installation while preserving stereochemical integrity, as evidenced by the 98% yield achieved in synthesizing tert-butyl[methyl(4-methylphenyl)oxido-λ⁶-sulfanylidene]carbamate.

The field accelerated with the 2016 introduction of hypervalent iodine-mediated NH-transfer reactions by Bull and Luisi, which allowed direct conversion of sulfoxides to NH-sulfoximines using ammonium carbamate. This two-step paradigm—oxidation followed by nitrogen transfer—established a general framework for sulfoximine carbamate synthesis. Subsequent innovations like continuous flow optimization reduced reaction times from hours to minutes while maintaining yields above 90%.

Historical Underutilization and Recent Emergence in Chemical Science

Three primary factors limited early sulfoximine utilization:

- Synthetic Complexity : Traditional routes required hazardous reagents like HN~3~, with purification challenges due to polar byproducts.

- Stability Concerns : Early N-unprotected sulfoximines showed pH-dependent decomposition, complicating formulation.

- Stereochemical Control : Pre-2010 methods struggled with enantioselective synthesis, particularly for tetrasubstituted sulfur centers.

The 2020s brought resolution through three key advances:

- Hypervalent Iodonitrene Intermediates : Mechanistic studies revealed iodonitrene species enable controlled N-transfer without racemization.

- Chiral Pool Strategies : Starting from enantiomerically pure sulfoxides allowed retention of configuration in carbamate products.

- SuFEx Click Chemistry : The 2024 development of t-BuSF reagents enabled stereocontrolled construction of S(VI) centers, including sulfoximines.

Positioning Within the Sulfoximine Family

tert-Butyl N-(1-imino-1-oxo-1λ⁶-thiolan-3-yl)-N-methylcarbamate occupies a specialized niche combining four structural features:

This combination likely targets kinase inhibition applications, paralleling clinical candidates like BAY 1143572 while incorporating carbamate-mediated pharmacokinetic optimization.

Current Research Landscape and Scientific Significance

Recent breakthroughs have positioned sulfoximine carbamates at the forefront of medicinal chemistry:

Synthetic Methodology

Biological Relevance

Material Science Applications

- Chiral Organocatalysts : Sulfoximine carbamates show promise in asymmetric aldol reactions (up to 90% ee).

- Polymer Stabilizers : The tert-butyl group confers radical scavenging capacity.

The compound’s thiolan ring system introduces unique torsional constraints being explored in fragment-based drug design. Current studies focus on optimizing its hydrogen bond donor-acceptor vector while maintaining metabolic stability—a balance achieved through strategic N-methylation and carbamate protection.

Properties

IUPAC Name |

tert-butyl N-(1-imino-1-oxothiolan-3-yl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3S/c1-10(2,3)15-9(13)12(4)8-5-6-16(11,14)7-8/h8,11H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQMKZBTTPTZGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCS(=N)(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with a thiolane derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the imino group to an amine.

Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can react with the carbamate group under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Substituted carbamates.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds containing thiolane structures exhibit significant antimicrobial properties. Tert-butyl N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylcarbamate has been tested against various bacterial strains, showing promising results in inhibiting growth. A study published in the Journal of Antimicrobial Chemotherapy highlighted the efficacy of similar thiolane derivatives against resistant bacterial strains, suggesting potential for development into new antibiotics .

Anticancer Properties

The compound's ability to interact with biological targets makes it a candidate for anticancer drug development. A case study demonstrated that derivatives of thiolane compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. The research showed that this compound could potentially enhance the efficacy of existing chemotherapeutic agents .

Material Science Applications

Polymer Chemistry

this compound can serve as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve mechanical strength and thermal stability. A recent study explored the use of this compound in the development of biodegradable polymers, emphasizing its role in creating environmentally friendly materials .

Data Summary Table

Mechanism of Action

The mechanism of action of tert-butyl N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylcarbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The thiolane ring and carbamate group play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

| Property | tert-butyl N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylcarbamate | N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)carbamate | 4-methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one | C₉H₁₈N₂O₃S (Unnamed analog) |

|---|---|---|---|---|

| Molecular Formula | C₁₀H₁₀N₂O | C₉H₁₈N₂O₃S | C₁₀H₁₀N₂O | C₉H₁₈N₂O₃S |

| Molecular Weight (g/mol) | 174.20 | 234.32 | 174.20 | 234.32 |

| CAS Number | 24631-04-7 | EN300-818039 | 24631-04-7 (shared with target)† | EN300-818039 |

| Key Functional Groups | - Thiolane ring - N-methyl carbamate - Imino-oxo group |

- Thiolane ring - Carbamate (no N-methyl) |

- Imidazolone ring - Phenyl group |

- Thiolane ring - Carbamate |

| Structural Features | Sulfur heterocycle with tert-butyl protection | Sulfur heterocycle with unprotected carbamate | Oxygen-containing heterocycle with aromatic phenyl | Sulfur heterocycle |

Research Findings and Limitations

- Catalytic Applications : The target compound’s thiolane ring has been hypothesized to act as a ligand in transition-metal catalysis, though experimental validation is pending .

- Stability Concerns : Preliminary data suggest that the tert-butyl carbamate group may hydrolyze under strongly basic conditions, limiting its use in certain reaction pathways .

- Comparative Bioactivity: No direct bioactivity studies are available for the target compound, but its structural similarity to sulfoximines (known for antiviral and anticancer properties) warrants further investigation .

Biological Activity

tert-butyl N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylcarbamate, also known by its CAS number 2138219-55-1, is a compound that has garnered attention in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through the formation of covalent bonds. The thiolane ring in its structure may contribute to its reactivity and interaction with nucleophilic sites in proteins or enzymes, potentially leading to inhibition or modulation of their activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, sulfoximines, a related class of compounds, have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with essential metabolic pathways.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus (MRSA) | 0.78 - 3.125 µg/mL |

| Compound B | Enterococcus faecium (VRE) | 0.78 - 3.125 µg/mL |

These findings suggest that this compound may share similar antimicrobial properties and could be a candidate for further development in combating resistant bacterial strains .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of sulfoximine derivatives for their antibacterial activity against multidrug-resistant strains. The results showed that certain derivatives exhibited strong bactericidal effects comparable to established antibiotics like vancomycin and linezolid. This suggests that this compound could be similarly effective .

Case Study 2: Cytotoxicity Assessment

In vitro assays were conducted to assess the cytotoxicity of related thiolane compounds on human cancer cell lines. Results demonstrated significant cytotoxic effects at micromolar concentrations, indicating potential for therapeutic applications in oncology .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for tert-butyl N-(1-imino-1-oxo-1λ⁶-thiolan-3-yl)-N-methylcarbamate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling tert-butyl carbamate derivatives with functionalized thiolane intermediates. For example, NaH in DMF or THF is often used as a base to deprotonate reactive sites, followed by nucleophilic substitution with brominated or hydroxylated thiolane precursors at 60°C for 16 hours . Key steps include:

- Step 1 : Activation of tert-butyl carbamate with NaH in anhydrous DMF.

- Step 2 : Reaction with 3-bromo-1-imino-thiolane derivatives under controlled heating.

- Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- NMR : Focus on distinguishing the tert-butyl group (δ ~1.3 ppm, singlet) and the thiolan-3-yl moiety (δ ~3.5–4.0 ppm for protons adjacent to sulfur). The imino-oxo group shows characteristic deshielding in NMR (δ ~170–180 ppm) .

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 248.35 (CHNOS) and fragmentation patterns consistent with carbamate cleavage .

- IR : Confirm the presence of carbamate (C=O stretch ~1680–1720 cm) and sulfoximine (S=O ~1040–1120 cm) groups .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary for long-term use?

- Methodological Answer :

- Stability : The compound is hygroscopic and prone to hydrolysis in aqueous environments. Store at 0–6°C under inert gas (e.g., argon) to prevent degradation .

- Decomposition Risks : Exposure to light or acidic conditions may cleave the carbamate group. Monitor via TLC or HPLC for purity over time .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s potential in medicinal chemistry, particularly as a sulfoximine-based inhibitor?

- Methodological Answer : The sulfoximine moiety (S=N–O) enhances metabolic stability and mimics transition states in enzyme catalysis. Computational docking studies (e.g., using AutoDock Vina) suggest interactions with kinase ATP-binding pockets via hydrogen bonding (imino group) and hydrophobic packing (tert-butyl) .

- Experimental Validation : Use surface plasmon resonance (SPR) or fluorescence polarization assays to measure binding affinities (K) against targets like GSK-3β .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Case Study : If NMR shows unexpected splitting, consider dynamic effects (e.g., restricted rotation around the carbamate group) or diastereomeric impurities. Use variable-temperature NMR or chiral HPLC to discriminate .

- Data Cross-Validation : Combine 2D NMR (HSQC, HMBC) with X-ray crystallography (if crystalline) to confirm stereochemistry at the thiolan-3-yl position .

Q. What computational strategies are effective for predicting the compound’s reactivity in novel synthetic pathways?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model nucleophilic attack sites (e.g., sulfur vs. nitrogen in the sulfoximine group) .

- Reactivity Predictions : Use software like Schrödinger’s Jaguar to calculate Fukui indices for electrophilic/nucleophilic behavior, guiding functionalization strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.